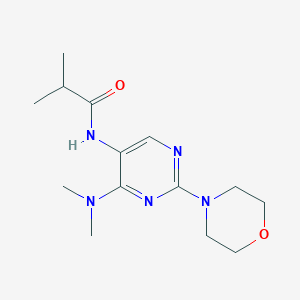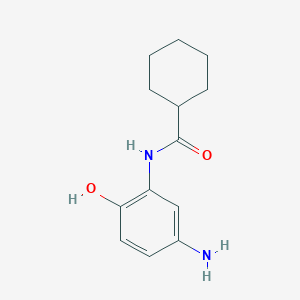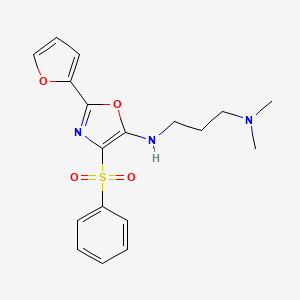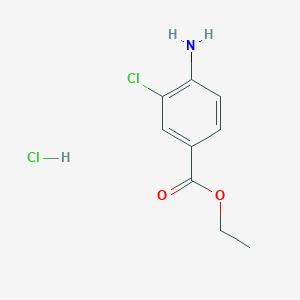
N-(4-(diméthylamino)-2-morpholinopyrimidin-5-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide, also known as KN-93, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key regulator of intracellular calcium signaling.
Applications De Recherche Scientifique
Applications en optique non linéaire
Ce composé a été utilisé dans la synthèse de nouveaux matériaux organiques pour des applications en optique non linéaire . Ces matériaux offrent de nombreuses possibilités de conception moléculaire et présentent un intérêt considérable dans le domaine en plein essor des systèmes de photonique intégrée et des technologies de communication ultrarapides .
Application de la lumière blanche
Le diagramme de luminance et de chromaticité révèle que le matériau organique synthétisé pourrait être un candidat possible pour l'application de la lumière blanche .
Photoconductivité
La nature photoconductrice positive du cristal synthétisé a été confirmée par le calcul des valeurs de courant photo et d'obscurité .
Stabilité thermique
Les études thermiques révèlent sa stabilité jusqu'à 273 °C et sa forte capacité de tolérance de 19,4 GW/cm² contre 1064 nm d'après les études de seuil de dommage laser .
Conception de dispositifs optiques non linéaires
Les propriétés du troisième ordre de NLO obtenues par la méthode Z-scan mettent en évidence ses caractéristiques prometteuses pour l'application dans la conception de dispositifs optiques non linéaires et d'applications de limitation optique .
Génération d'ondes térahertz
Le composé a été utilisé dans la croissance de cristaux pour la génération d'ondes térahertz . La génération d'ondes térahertz dans ces cristaux de différentes épaisseurs est étudiée. On constate que le rendement de conversion térahertz le plus élevé est de 1,71×10⁻⁵ .
Analyse par rayonnement synchrotron
Les défauts internes du cristal cultivé sont principalement des dislocations par analyse par rayonnement synchrotron .
Réfraction et absorption dans la gamme térahertz
L'indice d'absorption et l'indice de réfraction de la source THz dans la gamme de fréquences de 1 à 4 THz sont étudiés par la méthode de différence de fréquence .
Mécanisme D'action
Target of Action
It is known that the compound is a derivative of pyridine and is more basic than pyridine due to the resonance stabilization from the dimethylamino substituent .
Mode of Action
It is known that the compound acts as a strong electrophile, which reacts with electron-rich structures .
Biochemical Pathways
It is known that the compound can be used in various types of reactions in organic synthesis, drug synthesis, pesticides, dyes, and fragrances .
Result of Action
It is known that the compound can be used to synthesize new, effective nonlinear optical chromophores with potentially high first hyperpolarizability values .
Analyse Biochimique
Biochemical Properties
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to act as a nucleophilic catalyst, facilitating esterification reactions with anhydrides and other substrates . Its interaction with enzymes such as acetylpyridinium ions and nucleophilic catalysts highlights its importance in biochemical processes . The nature of these interactions involves the formation of ion pairs and subsequent reactions that lead to the desired biochemical transformations.
Cellular Effects
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the activation or inhibition of specific signaling cascades, leading to changes in cellular responses . Additionally, it affects gene expression by altering the transcriptional activity of certain genes, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with specific enzymes and proteins, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and subsequent biochemical reactions. The binding of the compound to its target molecules is facilitated by its unique chemical structure, which allows for specific interactions with the active sites of enzymes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH . Studies have shown that the protonation degree of the compound’s derivatives is temperature-sensitive, with significant changes observed at different temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and biochemical reactions . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects are most pronounced .
Metabolic Pathways
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations . The compound’s role in metabolic flux and metabolite levels has been studied, revealing its impact on the overall metabolic network .
Transport and Distribution
The transport and distribution of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy in biochemical applications .
Subcellular Localization
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide exhibits specific subcellular localization, which affects its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its role in biochemical reactions and cellular processes .
Propriétés
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-10(2)13(20)16-11-9-15-14(17-12(11)18(3)4)19-5-7-21-8-6-19/h9-10H,5-8H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGZTCIANZPIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(N=C1N(C)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Propan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2501237.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2501239.png)

![N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501245.png)

![3-(2-chloro-6-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2501247.png)
![methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate](/img/structure/B2501249.png)

![N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2501251.png)
![N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2501252.png)

![2-(4-benzoylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501256.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone](/img/structure/B2501257.png)
